molecular formula C10H9BrO2 B13864634 3-(2-Bromoethyl)-1-benzofuran-6-ol

3-(2-Bromoethyl)-1-benzofuran-6-ol

Cat. No.: B13864634
M. Wt: 241.08 g/mol
InChI Key: QRNLZHVALHVBFX-UHFFFAOYSA-N
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Description

3-(2-Bromoethyl)-1-benzofuran-6-ol is a brominated benzofuran derivative characterized by a benzofuran core substituted with a 2-bromoethyl group at the 3-position and a hydroxyl group at the 6-position. Its molecular formula is C₁₀H₉BrO₂, with a molecular weight of 241.08 g/mol. This compound is of interest in synthetic organic chemistry, particularly for applications in medicinal chemistry and materials science, where bromine serves as a leaving group in nucleophilic substitution reactions .

Properties

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

3-(2-bromoethyl)-1-benzofuran-6-ol

InChI

InChI=1S/C10H9BrO2/c11-4-3-7-6-13-10-5-8(12)1-2-9(7)10/h1-2,5-6,12H,3-4H2

InChI Key

QRNLZHVALHVBFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)OC=C2CCBr

Origin of Product

United States

Preparation Methods

Stepwise Synthesis Approach

The preparation of this compound can be conceptualized as involving:

  • Step 1: Synthesis of 6-hydroxybenzofuran core
    Starting from sodium phenolate derivatives, the benzofuran ring system is constructed via intramolecular cyclization with haloalkyl reagents such as 2-chloroethanol or ethylene chlorohydrin, catalyzed by metal salts (e.g., copper chloride, ferric chloride, zinc chloride, manganous chloride) under reflux conditions. This step yields 6-hydroxybenzofuran or closely related intermediates.

  • Step 2: Introduction of the 2-bromoethyl substituent at the 3-position
    The 3-position of the benzofuran ring is functionalized by bromination of the ethyl side chain. This can be achieved by reacting the benzofuran derivative with bromine (Br2) in dichloromethane (CH2Cl2) at room temperature for a short duration (e.g., 20–30 minutes). The reaction is followed by aqueous workup with sodium thiosulfate (Na2S2O3) and brine to remove excess bromine and byproducts.

  • Step 3: Purification and isolation
    The crude product is dried over sodium sulfate (Na2SO4), the solvent is removed under reduced pressure, and the product is isolated, often as a solid, with high yield and purity.

Representative Reaction Conditions and Yields

Step Reagents & Catalysts Conditions Product Yield
1. Cyclization to benzofuran core Sodium phenolate, 2-chloroethanol, CuCl/FeCl3 catalyst Reflux at 60–70 °C for 2–3 h 6-Hydroxybenzofuran intermediate Not specified, efficient conversion reported
2. Bromination at 3-position Br2 in CH2Cl2 Room temperature, 20–30 min This compound Up to 97% yield
3. Workup and purification Na2S2O3 wash, drying, evaporation Standard organic workup Pure product High purity obtained

Catalytic Systems and Optimization

  • The initial cyclization employs a mixed catalyst system of copper chloride and ferric chloride in a 3:1 to 5:1 mass ratio, which optimizes reaction temperature and time, reducing by-products and improving economic efficiency.
  • Zinc chloride and manganous chloride are used in subsequent ring closure steps under reflux at elevated temperatures (200–220 °C) to promote ring formation and dehydration.
  • Bromination is conducted under mild conditions with controlled stoichiometry to avoid overbromination or ring degradation.

Analytical and Structural Confirmation

  • The brominated benzofuran products are confirmed by ^1H-NMR spectroscopy, showing characteristic signals for benzofuran protons and the bromoethyl side chain.
  • Typical chemical shifts for aromatic protons appear between δ 6.9–7.5 ppm, with singlets and multiplets consistent with substitution patterns.
  • The bromination step yields a solid product with melting points and purity confirmed by standard chromatographic and spectroscopic methods.

Summary Table of Key Preparation Parameters

Parameter Details
Starting materials Sodium phenolate, 2-chloroethanol, bromine
Catalysts CuCl/FeCl3 mixture, ZnCl2, MnCl2
Solvents Water, CH2Cl2, methanol (for bromination)
Temperatures 60–70 °C (cyclization), 200–220 °C (ring closure), room temp (bromination)
Reaction times 2–4 hours (cyclization and ring closure), 20–30 min (bromination)
Workup Aqueous NaOH or Na2S2O3 washes, drying over Na2SO4
Yields Up to 97% for bromination step

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromoethyl)-1-benzofuran-6-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The hydroxyl group on the benzofuran ring can be oxidized to form ketones or aldehydes.

    Reduction Reactions: The bromoethyl group can be reduced to form ethyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.

Major Products Formed

    Substitution: Formation of azido, thio, or alkoxy derivatives.

    Oxidation: Formation of benzofuran-6-one or benzofuran-6-aldehyde.

    Reduction: Formation of 3-ethyl-1-benzofuran-6-ol.

Scientific Research Applications

3-(2-Bromoethyl)-1-benzofuran-6-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromoethyl)-1-benzofuran-6-ol involves its interaction with molecular targets through its functional groups. The bromoethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with biological macromolecules. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Benzyl 2-Bromoethyl Ether (CAS 1462-37-9)

  • Molecular Formula : C₉H₁₁BrO
  • Molecular Weight : 215.09 g/mol
  • Key Features : Contains a bromoethyl group linked to a benzyl ether.
  • Comparison :
    • The benzyl ether group in this compound introduces steric hindrance and electronic effects distinct from the benzofuran core in the target compound.
    • The bromoethyl group here is used in alkylation reactions, similar to this compound, but the benzyl moiety may reduce reactivity due to resonance stabilization .

2-[2-(N-Phthalimido)ethyl]pyrimidines (e.g., Compounds 7a, 7b)

  • Synthesis : Synthesized via reaction of N-(2-bromoethyl)phthalimide with pyrimidine derivatives in DMF with K₂CO₃, yielding 69–71% .
  • Comparison :
    • The bromoethyl group in these pyrimidines facilitates nucleophilic substitution, analogous to the target compound.
    • The phthalimido group enhances solubility but adds complexity, contrasting with the simpler hydroxyl group in this compound.

3-{[3-(Methylsulfanyl)phenyl]amino}-2,3-dihydro-1-benzofuran-6-ol

  • Molecular Formula: C₁₅H₁₅NO₂S
  • Molecular Weight : 273.35 g/mol
  • Key Features: A dihydrobenzofuran derivative with an amino and methylsulfanyl substituent.

Substituent Position and Functional Impact

The table below highlights critical differences in substituent effects among related compounds:

Compound Name CAS Key Substituents Reactivity Profile Applications/Notes
This compound N/A Bromoethyl, hydroxyl Alkylation, nucleophilic substitution Medicinal chemistry intermediates
Benzyl 2-bromoethyl ether 1462-37-9 Bromoethyl, benzyl ether Moderate alkylation due to benzyl resonance Organic synthesis
2-[2-(N-Phthalimido)ethyl]pyrimidines N/A Bromoethyl, phthalimido High-yield alkylation (69–71%) Drug discovery scaffolds
3-{[3-(Methylsulfanyl)phenyl]amino}-... N/A Amino, methylsulfanyl Thiol-mediated reactivity Stability-enhanced derivatives

Q & A

Q. Can this compound serve as a precursor for photoactive materials?

  • Methodology :
  • Photophysical studies : Measure fluorescence quantum yield (e.g., using integrating spheres) and compare with analogs (e.g., trifluoromethyl-substituted benzofurans).
  • DFT modeling : Predict HOMO-LUMO gaps to assess suitability for optoelectronic applications .

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